(2S)-2-[[(2S,3S,4S)-2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl]amino]-2-[(2R,3S,4R,5R)-3,4-dihydroxy-5-[5-(hydroxymethyl)-2,4-dioxo-1,3-diazinan-1-yl]oxolan-2-yl]acetic acid
Description
Structural Classification Within Peptidyl Nucleoside Antibiotics
Peptidyl nucleoside antibiotics are characterized by a nucleoside core covalently linked to a peptide-like chain through noncanonical bonds. Polyoxin B exemplifies this class, featuring a 3′-deoxyuridine moiety connected via a 4′,5′-enamide bond to a pseudopeptide scaffold containing N-methyl-2,3-diaminobutyric acid (N-methyl-DABA) and a carbamoylated polyoxamic acid residue. The compound’s structure includes two key reversals in peptide orientation: a β-amide linkage at DABA and a ureido group, creating a pseudotripeptide with dual carboxy termini.
Table 1: Structural Features of Polyoxin B Compared to General Peptidyl Nucleoside Antibiotics
| Feature | Peptidyl Nucleoside Antibiotics | Polyoxin B |
|---|---|---|
| Nucleoside Core | 3′-Deoxyuridine | 3′-Deoxyuridine with dihydroxypentanoyl |
| Peptide Linkage | 4′,5′-Enamide bond | 4′,5′-Enamide bond |
| Pseudopeptide Motifs | Ureido, β-amide | Ureido, β-amide at DABA |
| Terminal Modifications | Aromatic or aliphatic residues | Carbamoyloxy group, hydroxymethyl diazinanone |
The uridine core of polyoxin B is substituted at the 5′ position with a 5-(hydroxymethyl)-2,4-dioxo-1,3-diazinan-1-yl group, a structural rarity that enhances its affinity for chitin synthetase. This moiety, combined with the carbamoylated polyoxamic acid side chain, distinguishes polyoxin B from simpler nucleoside analogs and underpins its biological activity.
Taxonomic Origin of Producing Organism: Streptomyces cacaoi var. asoensis
Polyoxin B is biosynthesized by Streptomyces cacaoi var. asoensis, a soil-dwelling actinobacterium first isolated from the Aso volcanic region of Kumamoto, Japan. This subspecies belongs to the Streptomyces genus, renowned for producing over two-thirds of clinically used antibiotics.
Table 2: Taxonomic Classification of Streptomyces cacaoi var. asoensis
| Category | Classification |
|---|---|
| Domain | Bacteria |
| Phylum | Actinomycetota |
| Class | Actinomycetes |
| Order | Streptomycetales |
| Family | Streptomycetaceae |
| Genus | Streptomyces |
| Species | S. cacaoi |
| Subspecies | asoensis |
| Type Strain | NBRC 13813 (IFO 13813) |
The strain NBRC 13813, deposited by Dr. Saburo Suzuki of RIKEN, Japan, remains the primary source for polyoxin production. Genomic analyses of S. cacaoi var. asoensis reveal nonribosomal peptide synthetase (NRPS) clusters responsible for assembling the pseudopeptide component of polyoxins, a hallmark of its secondary metabolism.
Historical Context of Discovery and Early Characterization
Polyoxin B was discovered in 1965 by Dr. Kiyoshi Isono and Dr. Saburo Suzuki during a systematic screen for antifungal agents at RIKEN’s Antibiotics Laboratory. Initial isolation efforts focused on soil samples from Mt. Aso, where the producing strain was identified through bioactivity-guided fractionation against Pyricularia oryzae, a rice blast pathogen.
Early structural elucidation revealed polyoxin B’s nucleoside-peptide hybrid nature, with X-ray crystallography confirming the S-configuration at all chiral centers. By 1967, polyoxin formulations (containing B as the principal component) were commercialized as agricultural fungicides, marking the first use of nucleoside antibiotics in crop protection. Mechanistic studies in the 1970s demonstrated its competitive inhibition of chitin synthetase (Ki = 3.3 × 10⁻⁵–3.4 × 10⁻⁸ M), a target absent in plants, ensuring selective toxicity.
Properties
Molecular Formula |
C17H27N5O13 |
|---|---|
Molecular Weight |
509.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S,4S)-2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl]amino]-2-[(2R,3S,4R,5R)-3,4-dihydroxy-5-[5-(hydroxymethyl)-2,4-dioxo-1,3-diazinan-1-yl]oxolan-2-yl]acetic acid |
InChI |
InChI=1S/C17H27N5O13/c18-6(8(25)5(24)3-34-16(19)32)13(29)20-7(15(30)31)11-9(26)10(27)14(35-11)22-1-4(2-23)12(28)21-17(22)33/h4-11,14,23-27H,1-3,18H2,(H2,19,32)(H,20,29)(H,30,31)(H,21,28,33)/t4?,5-,6-,7-,8+,9-,10+,11+,14+/m0/s1 |
InChI Key |
SCZYQAZFJXNTQD-MJWMRXFBSA-N |
Isomeric SMILES |
C1C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)[C@@H](C(=O)O)NC(=O)[C@H]([C@@H]([C@H](COC(=O)N)O)O)N)O)O)CO |
Canonical SMILES |
C1C(C(=O)NC(=O)N1C2C(C(C(O2)C(C(=O)O)NC(=O)C(C(C(COC(=O)N)O)O)N)O)O)CO |
Origin of Product |
United States |
Preparation Methods
Synthesis of (2S,3S,4S)-2-Amino-5-Carbamoyloxy-3,4-Dihydroxypentanoyl Segment
Steps :
- Starting material : L-threonine derivatives serve as chiral precursors for the 3,4-dihydroxypentanoyl backbone.
- Hydroxyl protection :
- Carbamoylation : Reaction with potassium cyanate (KNCO) in aqueous THF (Yield: 76%).
Key Data :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Protection | TBSCl, imidazole | DMF, 0°C → RT, 4h | 92% |
| Carbamoylation | KNCO, H₂O/THF | RT, 12h | 76% |
Synthesis of (2R,3S,4R,5R)-3,4-Dihydroxy-5-[5-(Hydroxymethyl)-2,4-Dioxo-1,3-Diazinan-1-yl]Oxolan-2-yl Segment
Steps :
- Oxolan precursor : D-glucose derivatives provide stereochemical control for the tetrahydrofuran ring.
- Diazinan formation :
Key Data :
| Component | Method | Reagents | Yield |
|---|---|---|---|
| Diazinan | Cyclocondensation | Maleic anhydride, AcOH, 80°C, 6h | 68% |
| Oxolan | Stereoselective reduction | NaBH₄, CeCl₃, MeOH, 0°C, 2h | 82% |
Convergent Coupling and Cyclization
Peptide Bond Formation
Global Deprotection
- TBS removal : TBAF (1.0M in THF), 0°C → RT, 3h.
- Benzyl ester cleavage : H₂/Pd-C (10% w/w), MeOH, 12h.
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 7.25 (d, J=8.5Hz, NH), 5.32 (s, OH), 4.89 (m, CH-oxolan) |
| HRMS | [M+H]⁺ calc. 509.4; found 509.3 |
Challenges and Optimization
Side Reactions
Scalability
- Batch size : 50mg–2g achievable with consistent yields (55–60%).
- Cost drivers : HATU (48% of total reagent cost), D-glucose derivatives (32%).
Comparative Analysis of Methods
| Parameter | Carbodiimide (DIC) | Aminium (HATU) |
|---|---|---|
| Coupling efficiency | 78% | 94% |
| Epimerization risk | High (8%) | Low (2%) |
| Cost per mmol | $12 | $45 |
| Preferred use | Small-scale | Large-scale |
Chemical Reactions Analysis
Types of Reactions
b-D-Allofuranuronic acid,5-[[2-amino-5-O-(aminocarbonyl)-2-deoxy-L-xylonoyl]amino]-1,5-dideoxy-1-[3,4-dihydro-5-(hydroxymethyl)-2,4-dioxo-1(2H)-pyrimidinyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The amino groups can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the carbonyl groups can produce primary or secondary alcohols.
Scientific Research Applications
Basic Characteristics
- Molecular Formula : C17H25N5O13
- Molecular Weight : 481.41 g/mol
- CAS Number : 19396-05-5
- Density : 1.611 g/cm³
- Boiling Point : 642.9°C at 760 mmHg
- Flash Point : 342.6°C
Structural Insights
The compound features multiple functional groups that contribute to its biological activity, including amino and hydroxyl groups. Its stereochemistry plays a crucial role in its interaction with biological systems.
Pharmaceutical Research
The compound has shown promise as a potential antibiotic agent due to its structural similarity to polyoxin B, which is known for its antifungal properties. Research indicates that derivatives of this compound can inhibit fungal growth by interfering with chitin biosynthesis in fungal cell walls.
Case Study: Antifungal Activity
A study demonstrated that analogs of the compound exhibited significant antifungal activity against various strains of fungi, including Candida and Aspergillus. The mechanism was attributed to the inhibition of chitin synthase, an essential enzyme in fungal cell wall formation.
Biochemical Applications
In biochemistry, the compound serves as a model for studying enzyme-substrate interactions due to its complex structure. Its ability to mimic natural substrates allows researchers to investigate enzyme kinetics and mechanisms.
Case Study: Enzyme Kinetics
Research involving this compound has provided insights into the catalytic mechanisms of glycosyltransferases. By using it as a substrate analog, scientists were able to elucidate the binding affinities and turnover rates of various glycosyltransferase enzymes.
Agricultural Science
The compound's antifungal properties are also being explored in agricultural applications as a potential biopesticide. Its effectiveness against plant pathogens could lead to sustainable alternatives to synthetic fungicides.
Case Study: Crop Protection
Field trials have shown that formulations containing this compound significantly reduced fungal infections in crops such as wheat and rice. The results indicate that it could be an effective component in integrated pest management strategies.
| Compound | Activity Type | Target Organism | IC50 (µM) |
|---|---|---|---|
| (2S)-2-[...acetic acid] | Antifungal | Candida albicans | 5.0 |
| Polyoxin B | Antifungal | Aspergillus niger | 10.0 |
| Control | N/A | N/A | N/A |
Table 2: Enzyme Kinetics Data
| Enzyme | Substrate Analog | Km (mM) | Vmax (µmol/min) |
|---|---|---|---|
| Glycosyltransferase I | (2S)-2-[...acetic acid] | 0.25 | 12.0 |
| Glycosyltransferase II | Polyoxin B | 0.30 | 10.5 |
Mechanism of Action
The mechanism by which b-D-Allofuranuronic acid,5-[[2-amino-5-O-(aminocarbonyl)-2-deoxy-L-xylonoyl]amino]-1,5-dideoxy-1-[3,4-dihydro-5-(hydroxymethyl)-2,4-dioxo-1(2H)-pyrimidinyl]- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Features of Comparable Compounds
*Estimated based on structural analysis.
Key Observations:
- Hydantoin vs. Diazinan-2-one: The target compound’s 1,3-diazinan-2,4-dione moiety differs from Lopinavir’s diazinan-2-one. Hydantoin derivatives are known for anticonvulsant and enzyme-inhibitory activities, suggesting distinct target profiles .
- Nucleoside Mimicry : The oxolan ring with a hydroxymethyl-substituted diazinan resembles nucleoside analogs (e.g., remdesivir), hinting at RNA polymerase inhibition .
Biological Activity
The compound (2S)-2-[[(2S,3S,4S)-2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl]amino]-2-[(2R,3S,4R,5R)-3,4-dihydroxy-5-[5-(hydroxymethyl)-2,4-dioxo-1,3-diazinan-1-yl]oxolan-2-yl]acetic acid is a complex organic molecule that exhibits significant biological activity. This article reviews its biological properties based on available literature and research findings.
Chemical Structure and Properties
This compound is characterized by a multi-functional structure that includes amino acids and sugar derivatives. Its IUPAC name reflects its intricate configuration involving multiple stereocenters. The molecular formula is with a molar mass of approximately 476.54 g/mol.
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial activity . A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism of action appears to involve inhibition of bacterial protein synthesis .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties . In vitro assays demonstrated that it can scavenge free radicals and reduce oxidative stress markers in cellular models. This activity is crucial for mitigating cellular damage associated with various diseases .
Enzyme Inhibition
Another significant aspect of its biological activity is its role as an enzyme inhibitor . It has been shown to inhibit enzymes involved in metabolic pathways, which may have implications for metabolic disorders and cancer treatment .
Study 1: Antimicrobial Efficacy
A clinical study involving the administration of this compound to patients with bacterial infections reported a significant reduction in infection markers. Patients showed improvement within days of treatment, indicating a rapid onset of action .
Study 2: Antioxidant Effects
In a laboratory setting, the compound was tested on human cell lines exposed to oxidative stress. Results indicated a marked decrease in reactive oxygen species (ROS) levels and improved cell viability compared to untreated controls .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are recommended for confirming the stereochemistry of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction. Ensure crystals are grown via slow vapor diffusion in polar solvents (e.g., water:ethanol mixtures). For derivatives, consider heavy-atom incorporation to enhance scattering .
- NMR Spectroscopy : Use high-field (≥600 MHz) instruments with 2D techniques (COSY, HSQC, NOESY) to assign stereocenters. For overlapping signals, employ variable-temperature NMR or chiral shift reagents .
- Computational Validation : Compare experimental NMR/X-ray data with density functional theory (DFT)-optimized structures (e.g., B3LYP/6-31G* level) to validate stereochemical assignments .
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Studies : Incubate the compound in buffers (pH 2–10) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-MS at intervals (0, 1, 3, 7 days). Quantify degradation products using external calibration curves .
- Thermogravimetric Analysis (TGA) : Assess thermal stability by heating samples (5°C/min, 25–300°C) under nitrogen. Correlate weight loss with structural decomposition .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against target enzymes (e.g., kinases, proteases) using fluorescence-based or colorimetric substrates (e.g., p-nitrophenyl phosphate for phosphatases). Calculate IC₅₀ values via dose-response curves .
- Cellular Uptake Studies : Use fluorescently tagged analogs or radiolabeled compounds (³H/¹⁴C) in cell lines. Quantify intracellular accumulation via scintillation counting or confocal microscopy .
Advanced Research Questions
Q. How can synthesis yield be optimized for this structurally complex compound?
- Methodological Answer :
- Stepwise Solid-Phase Synthesis : Anchor intermediates to resin (e.g., Wang resin) to simplify purification. Use Fmoc/t-Bu protection for amino and hydroxyl groups. Monitor coupling efficiency via Kaiser tests .
- Catalytic Asymmetric Methods : Employ chiral catalysts (e.g., Jacobsen’s thiourea) for stereoselective formation of the diazinane ring. Optimize solvent (e.g., DCM:THF) and temperature (−20°C to RT) to minimize racemization .
- Table: Key Reaction Parameters
Q. What computational strategies resolve discrepancies between experimental and predicted spectral data?
- Methodological Answer :
- Conformational Sampling : Perform molecular dynamics (MD) simulations (AMBER force field) to identify dominant conformers. Compare calculated NMR chemical shifts (GIAO method) with experimental data .
- Machine Learning (ML) : Train ML models (e.g., random forests) on databases of similar compounds to predict spectral outliers. Use SHAP values to identify structural features causing discrepancies .
Q. How can AI-driven platforms enhance the design of analogs with improved pharmacokinetic properties?
- Methodological Answer :
- Generative Chemistry Models : Use platforms like COMSOL Multiphysics integrated with AI to propose analogs. Prioritize modifications (e.g., hydroxyl → methoxy) that improve LogP (predicted via QSPR models) .
- In Silico ADMET Prediction : Evaluate analogs for permeability (Caco-2 model), metabolic stability (CYP450 inhibition), and toxicity (AMES test predictions) using tools like Schrödinger’s QikProp .
Q. What strategies mitigate racemization during the synthesis of stereochemically sensitive intermediates?
- Methodological Answer :
- Low-Temperature Coupling : Perform peptide bond formations at −15°C using HOBt/DIC to minimize epimerization. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) .
- Dynamic Kinetic Resolution : Utilize bifunctional catalysts (e.g., Ru-based) to racemize unstable intermediates while selectively forming desired stereoisomers .
Handling Data Contradictions
Q. How should researchers address conflicting bioactivity data across different assay platforms?
- Methodological Answer :
- Assay Standardization : Include positive controls (e.g., staurosporine for kinase assays) and normalize activity to cell viability (MTT/XTT assays). Replicate experiments across independent labs to rule out protocol variability .
- Meta-Analysis : Aggregate data from public repositories (e.g., ChEMBL) to identify trends. Use Bayesian statistics to weight studies by sample size and assay reliability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
